molecular formula C6H7ClN2O B1357752 2-Chloro-5-methoxypyridin-3-amine CAS No. 720666-45-5

2-Chloro-5-methoxypyridin-3-amine

Cat. No. B1357752
M. Wt: 158.58 g/mol
InChI Key: YSVYALRSRXUGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methoxypyridin-3-amine (CMP) is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic amine, meaning it is composed of a ring of carbon and nitrogen atoms. CMP is an important intermediate in the synthesis of drugs, pesticides, and other compounds. It is also used in the synthesis of other heterocyclic compounds and has been studied for its potential use in the treatment of diseases such as cancer.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-5-methoxypyridin-3-amine involves the conversion of 2-Chloro-5-methoxypyridine to the desired product through a series of reactions.

Starting Materials
2-Chloro-5-methoxypyridine, Ammonia, Hydrogen gas, Palladium on carbon, Methanol, Sodium hydroxide, Hydrochloric acid

Reaction
Step 1: 2-Chloro-5-methoxypyridine is reacted with ammonia in the presence of hydrogen gas and palladium on carbon catalyst to form 2-Chloro-5-methoxypyridin-3-amine., Step 2: The resulting product is then dissolved in methanol and treated with sodium hydroxide to form the corresponding salt., Step 3: The salt is then acidified with hydrochloric acid to obtain the final product, 2-Chloro-5-methoxypyridin-3-amine.

Mechanism Of Action

The mechanism of action of 2-Chloro-5-methoxypyridin-3-amine is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 2-Chloro-5-methoxypyridin-3-amine is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.

Biochemical And Physiological Effects

2-Chloro-5-methoxypyridin-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to have antioxidant activity, scavenging reactive oxygen species and preventing oxidative damage. 2-Chloro-5-methoxypyridin-3-amine has also been shown to have anti-cancer effects, reducing the growth of tumor cells in vitro.

Advantages And Limitations For Lab Experiments

The use of 2-Chloro-5-methoxypyridin-3-amine in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be produced in large quantities. It is also a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 2-Chloro-5-methoxypyridin-3-amine in laboratory experiments. It is a relatively toxic compound and should be handled with care. It is also not soluble in water, making it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-methoxypyridin-3-amine. It has been studied for its potential use in the treatment of cancer and other diseases, and further research could lead to new therapeutic applications. It could also be used in the synthesis of other heterocyclic compounds, such as quinolines, indoles, and pyridines. Additionally, 2-Chloro-5-methoxypyridin-3-amine could be used in the synthesis of drugs, pesticides, and other compounds. Finally, further research could lead to a better understanding of the biochemical and physiological effects of 2-Chloro-5-methoxypyridin-3-amine, which could lead to new therapeutic applications.

Scientific Research Applications

2-Chloro-5-methoxypyridin-3-amine has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of cancer and other diseases. It has also been used in the synthesis of other heterocyclic compounds, such as quinolines, indoles, and pyridines. 2-Chloro-5-methoxypyridin-3-amine has also been used in the synthesis of drugs, pesticides, and other compounds.

properties

IUPAC Name

2-chloro-5-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYALRSRXUGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603442
Record name 2-Chloro-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxypyridin-3-amine

CAS RN

720666-45-5
Record name 2-Chloro-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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